2-Iodobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

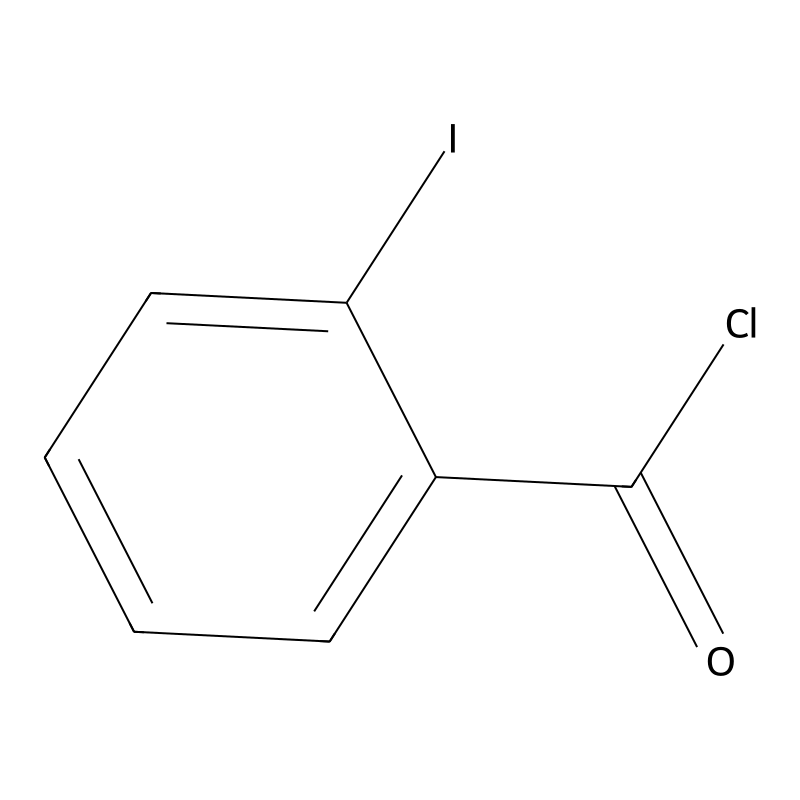

2-Iodobenzoyl chloride is a chemical compound with the molecular formula C₇H₄ClIO and a molecular weight of approximately 266.464 g/mol. It is characterized by its structure, which includes an iodine atom and a benzoyl chloride functional group. The compound appears as a colorless to pale yellow liquid and has a melting point ranging from 27 to 31 °C and a boiling point of about 289.8 °C at 760 mmHg. Its density is reported to be around 1.9 g/cm³, indicating that it is relatively dense compared to water .

2-Iodobenzoyl chloride is classified as a hazardous substance, with corrosive properties that can cause burns upon contact with skin or mucous membranes. It is also harmful if inhaled, leading to potential respiratory tract injuries .

- 2-Iodobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact.

- Inhalation can irritate the respiratory tract.

- It is also considered a suspected skin sensitizer, meaning prolonged or repeated exposure can cause allergic skin reactions.

- Due to its reactivity with water, it should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

Please note:

- The mechanism of action for 2-iodobenzoyl chloride is not directly applicable as it is not a biologically active compound. Its function lies in its reactivity as a reagent.

- Case studies specifically utilizing 2-iodobenzoyl chloride might be limited due to the availability of alternative reagents. However, research papers describing its use in organic synthesis can be found in scientific databases [, ].

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, forming corresponding amides or esters.

- Coupling Reactions: This compound can participate in palladium-catalyzed coupling reactions, particularly in the formation of isoindolin-1-ones from imines .

- Hydrolysis: When exposed to water, it hydrolyzes to form 2-iodobenzoic acid and hydrochloric acid, which can lead to further reactions depending on the conditions .

The biological activity of 2-iodobenzoyl chloride has been explored in various studies, particularly in relation to its potential as a synthetic intermediate in pharmaceuticals. While specific biological effects are not extensively documented, the compound's reactivity suggests potential applications in medicinal chemistry. For example, derivatives of this compound have been investigated for their roles as intermediates in synthesizing biologically active molecules .

Synthesis of 2-iodobenzoyl chloride can be achieved through several methods:

- Direct Halogenation: The compound can be synthesized by halogenating benzoyl chloride with iodine under controlled conditions.

- Coupling Reactions: It can also be produced by coupling reactions involving arylamines and iodine sources, followed by acylation with benzoyl chloride .

- Reagents and Conditions: Common reagents include iodine and phosphorus trichloride or thionyl chloride, which facilitate the conversion of benzoyl derivatives into their corresponding halides.

2-Iodobenzoyl chloride has several applications in organic synthesis:

- Pharmaceutical Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and bioactive compounds.

- Material Science: The compound is used in the preparation of polymeric materials and as a reagent in organic reactions.

- Chemical Research: It is utilized in laboratories for research purposes, particularly in studies involving electrophilic aromatic substitution and nucleophilic addition reactions .

Interaction studies involving 2-iodobenzoyl chloride often focus on its reactivity with biological molecules or other chemical species. For instance:

- Reactivity with Amines: The compound's ability to react with amines has been studied to understand its potential as a coupling agent in drug synthesis.

- Toxicological Studies: Research has also been conducted on its toxicity profile, emphasizing the need for proper handling due to its corrosive nature .

Several compounds share structural similarities with 2-iodobenzoyl chloride. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzoyl Chloride | C₇H₅ClO | Lacks iodine; used widely in acylation reactions |

| 2-Bromobenzoyl Chloride | C₇H₄BrClO | Contains bromine instead of iodine |

| 2-Iodobenzoic Acid | C₇H₅IO₂ | Acidic form; used for different synthetic pathways |

| 4-Iodobenzoyl Chloride | C₇H₄ClIO | Iodine at para position; different reactivity |

Uniqueness of 2-Iodobenzoyl Chloride: The presence of the iodine atom at the ortho position relative to the carbonyl group significantly influences its reactivity profile compared to other halogenated benzoyl chlorides. This positioning enhances electrophilic character and facilitates specific nucleophilic attacks that are less favorable in other similar compounds .

The synthesis of 2-iodobenzoyl chloride emerged as part of broader efforts to develop halogenated acyl chlorides for targeted functionalization in organic synthesis. Early methods involved direct halogenation of benzoyl chloride or coupling reactions between 2-iodobenzoic acid and chlorinating agents like thionyl chloride or oxalyl chloride. Its first reported applications appeared in the 1980s, particularly in the synthesis of electrochromic materials and heterocyclic compounds. The compound gained prominence in the 2000s with its use in palladium-catalyzed cross-coupling reactions and nucleoside chemistry.

Position in Halogenated Acid Chloride Chemistry

2-Iodobenzoyl chloride occupies a unique position among halogenated benzoyl chlorides due to iodine’s electronic and steric effects. Compared to chloro, bromo, or fluoro analogs, iodine’s larger size and lower electronegativity influence reactivity in electrophilic substitution and metal-catalyzed coupling reactions.

Evolution of Synthetic Applications

The compound’s applications expanded from traditional Friedel-Crafts acylations to modern cross-coupling methodologies. Early uses included synthesizing benzophenone derivatives, while recent innovations focus on:

Stereochemical Properties and Conformational Analysis

2-Iodobenzoyl chloride exhibits achiral characteristics due to the absence of stereogenic centers in its molecular structure [9]. The compound displays no optical activity, with zero defined stereocenters and no E/Z centers [9]. The conformational behavior of the molecule is primarily influenced by the rotation around the single bond connecting the carbonyl group to the benzene ring [8].

The compound adopts a relatively rigid conformation due to the aromatic ring system, with limited conformational flexibility restricted to rotation around the C-C(=O) bond [8]. This single rotatable bond allows for conformational changes that may affect the orientation of the acyl chloride group relative to the benzene ring plane [8]. The molecular geometry exhibits typical characteristics of aromatic acyl chlorides, with the carbonyl group maintaining planarity with the benzene ring system to maximize conjugation [2] [7].

The steric influence of the ortho-positioned iodine atom creates conformational constraints that influence the molecular geometry and reactivity patterns [2] [10]. The large iodine substituent introduces steric hindrance that affects the approach of nucleophiles to the electrophilic carbonyl carbon [10].

| Stereochemical Property | Value | Reference |

|---|---|---|

| Stereochemistry | Achiral | [9] |

| Optical Activity | None | [9] |

| Defined Stereocenters | 0/0 | [9] |

| E/Z Centers | 0 | [9] |

| Rotatable Bonds | 1 | [8] |

Chemical Identifiers and Nomenclature Systems

The compound is systematically named 2-iodobenzoyl chloride according to IUPAC nomenclature conventions [6] [11] [7]. This name reflects the substitution pattern where the iodine atom occupies the 2-position (ortho) relative to the benzoyl chloride functional group on the benzene ring [11]. The CAS Registry Number 609-67-6 serves as the unique numerical identifier for this compound [1] [2] [3] [12] [11].

Alternative nomenclature systems recognize the compound through various systematic and common names. The EINECS number 210-196-1 provides identification within the European chemical inventory system [1] [2] [12]. Common synonyms include ortho-iodobenzoyl chloride, benzoyl chloride 2-iodo, and 2-iodobenzoic acid chloride [4] [5] [12] [11].

The InChI Key MVIVDSWUOGNODP-UHFFFAOYSA-N provides a standardized representation for database searches and chemical informatics applications [2] [5] [6] [12]. Additional identifiers include the MDL number MFCD00001040 [6] [12] [13] and the Beilstein registry number 2042672 [2] [3] [7].

| Identifier Type | Value | Reference |

|---|---|---|

| IUPAC Name | 2-iodobenzoyl chloride | [6] [11] [7] |

| CAS Number | 609-67-6 | [1] [2] [3] [12] [11] |

| EINECS Number | 210-196-1 | [1] [2] [12] |

| InChI Key | MVIVDSWUOGNODP-UHFFFAOYSA-N | [2] [5] [6] [12] |

| MDL Number | MFCD00001040 | [6] [12] [13] |

| Beilstein Number | 2042672 | [2] [3] [7] |

Crystallographic Properties

2-Iodobenzoyl chloride exists as a solid material at room temperature, exhibiting crystalline properties under standard conditions [2] [3] [13]. The compound displays a melting point range of 27-31°C according to multiple literature sources [2] [5] [14] [15] [7], with some sources reporting more specific ranges such as 27-33°C [6] or 28°C [3] [16]. The physical state at 20°C is reported as solid [3] [13], appearing as white to light yellow to dark green powder or crystalline lumps [3] [16].

The crystalline form exhibits typical characteristics of aromatic acyl chlorides, with the molecular packing influenced by the presence of both the bulky iodine substituent and the reactive acyl chloride functional group [13] [7]. The compound demonstrates moisture sensitivity, requiring storage under inert gas conditions to prevent hydrolysis [3] [17].

Boiling point data indicates the compound sublimes or boils at 105-106°C under reduced pressure (1 mmHg) [2] [5] [14] [15] [7], with some sources reporting 106°C/1 mmHg [3] [16]. The density is reported as 1.932 g/cm³ [5] [14], reflecting the significant contribution of the heavy iodine atom to the molecular mass [15].

| Crystallographic Property | Value | Reference |

|---|---|---|

| Physical State (20°C) | Solid | [3] [13] |

| Melting Point | 27-31°C | [2] [5] [14] [15] [7] |

| Boiling Point | 105-106°C/1 mmHg | [2] [5] [14] [15] [7] |

| Density | 1.932 g/cm³ | [5] [14] |

| Appearance | White to light yellow crystalline powder | [3] [6] [16] |

| Form | Crystals or crystalline powder | [6] [13] |

Physical state and organoleptic properties

2-Iodobenzoyl chloride is supplied as a solid that appears white, pale yellow, or occasionally dark-green when minor decomposition has occurred during storage [1] [2] [3]. The solid is usually obtained as crystals, powder, or irregular lumps and possesses a faint but irritating pungent odor typical of acyl chlorides [1] [2]. At ambient pressure it softens close to room temperature, then liquefies to give a colourless to straw-coloured viscous liquid.

Thermal behavior parameters

| Parameter | Experimentally observed value | Notes | Sources |

|---|---|---|---|

| Melting point | 27 – 32 °C | Clear, sharp melting recorded at 28 °C for high-purity material [1]; literature range 27–31 °C [4] [3] [5] | [1] [4] [3] [5] |

| Boiling point (1 mm Hg) | 105 – 106 °C | Reduced-pressure distillation; corresponds to ≈ 289 °C at 760 mm Hg (Joback estimate) [1] [2] | [1] [2] |

| Flash point (closed cup) | > 110 °C | Measured 110 °C (230 °F) by Sigma-Aldrich method [4] | [4] [3] |

| Density (25 °C) | 1.93 g cm⁻³ | Determined by pycnometry [2] [3] | [2] [3] |

| Vapour pressure (25 °C) | 0.002 15 mm Hg | Calculated from Antoine correlation [2] | [2] |

These data confirm that the compound is a low-volatility, high-density halogenated acyl chloride that poses negligible flammability risk under ordinary laboratory temperatures.

Solubility and partition coefficients

| Medium | Behaviour / quantitative data | Sources |

|---|---|---|

| Water | Undergoes rapid hydrolysis; practical solubility cannot be measured because the reagent decomposes on contact, liberating 2-iodobenzoic acid and hydrogen chloride [2] [3] | [2] [3] |

| Organic solvents | Freely soluble in aromatic hydrocarbons such as toluene; miscible with dichloromethane and ethyl acetate; sparingly soluble in aliphatic hexane [1] [2] | [1] [2] |

| Logarithm of the octanol–water partition coefficient | log P = 2.67 (Crippen fragment method) [6] | [6] |

| Calculated aqueous solubility index | log S = –3.51 (Crippen method), corresponding to < 0.4 g L⁻¹ if hydrolysis were suppressed [6] | [6] |

The moderate partition coefficient reflects the polar carbonyl chloride combined with a single iodine atom, yielding amphipathic but largely hydrophobic character.

Photochemical properties and light sensitivity

Commercial specifications require storage “in a cool, dark place under inert gas” because 2-iodobenzoyl chloride darkens on exposure to ultraviolet or strong visible light [1] [7]. The aryl carbon–iodine bond absorbs in the near-ultraviolet; analogous iodoaromatics such as 4-iodophenol exhibit prompt C–I homolytic cleavage below 330 nm, giving iodine atoms and radical fragments [8] [9]. Although quantum-yield studies on 2-iodobenzoyl chloride itself have not been reported, its identical chromophore and reported light sensitivity indicate that photolytic C–I bond rupture followed by secondary acyl chloride decomposition is highly probable. For this reason, handling under subdued light and storage in amber glass are standard practice [1] [7].

Moisture reactivity and hydrolytic instability

All data sources concur that the compound “reacts with water” [2] [3]. Contact with atmospheric moisture generates 2-iodobenzoic acid and hydrogen chloride gas in the classical nucleophilic acyl-substitution pathway characteristic of benzoyl chlorides. Kinetic studies on substituted benzoyl chlorides show that hydrolysis in pure water proceeds by a bimolecular mechanism with hydroxide attack at pH > 5, while at lower pH the rate becomes pH-independent and is limited by hydration of the carbonyl group [10]. Activation-parameter analysis for related chloroformate esters indicates enthalpies of activation near 60 kJ mol⁻¹ and large negative entropies, consistent with an ordered transition state involving hydroxide attack [11]. The electron-withdrawing iodine substituent at the ortho position modestly accelerates nucleophilic attack relative to unsubstituted benzoyl chloride, so 2-iodobenzoyl chloride hydrolyses completely within minutes in wet air or aqueous media, producing a white precipitate of 2-iodobenzoic acid and releasing corrosive fumes.

Because of this high hydrolytic lability the reagent must be weighed quickly in a glovebox or desiccator, never dissolved directly in protic solvents unless immediate reaction is intended, and always capped tightly with desiccant during storage [1] [7].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive